molecular formula C23H18FN3O4 B2956246 5-(4-fluorophenyl)-7-methyl-4-(2-nitrobenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one CAS No. 533873-80-2

5-(4-fluorophenyl)-7-methyl-4-(2-nitrobenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one

Cat. No. B2956246
M. Wt: 419.412
InChI Key: BEKWAEZWMVBSIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-fluorophenyl)-7-methyl-4-(2-nitrobenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one is a useful research compound. Its molecular formula is C23H18FN3O4 and its molecular weight is 419.412. The purity is usually 95%.
BenchChem offers high-quality 5-(4-fluorophenyl)-7-methyl-4-(2-nitrobenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-fluorophenyl)-7-methyl-4-(2-nitrobenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solid-Phase Synthesis

The solid-phase synthesis of 3,4,5-substituted 1,5-benzodiazepin-2-ones demonstrates the utility of the compound in generating diverse benzodiazepine derivatives. This process involves aromatic substitution, reduction, hydrolysis, and cyclization to form the benzodiazepinone skeleton, followed by selective alkylation. The method yields products in 46-98% isolated yields, indicating its efficiency and potential for creating benzodiazepine-based libraries for pharmaceutical research (Lee, Gauthier, & Rivero, 1999).

Heterocyclic Scaffolds

4-Chloro-2-fluoro-5-nitrobenzoic acid, related to the chemical structure of interest, serves as a multireactive building block for preparing substituted nitrogenous heterocycles. This compound facilitates the synthesis of benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides via polymer-supported o-phenylendiamines. Such versatility underscores the compound's value in drug discovery, providing a pathway to a wide array of heterocyclic scaffolds with potential therapeutic properties (Křupková, Funk, Soural, & Hlaváč, 2013).

Antitumor Properties

The synthesis and evaluation of fluorinated 2-(4-aminophenyl)benzothiazoles, which are structurally related, have led to the discovery of compounds with potent cytotoxic properties in vitro against specific human breast cancer cell lines, without affecting nonmalignant or other cancer cells. This specificity, combined with the absence of a biphasic dose-response relationship and the induction of cytochrome P450 CYP1A1 crucial for antitumor specificity, marks these compounds as promising candidates for pharmaceutical development and preclinical studies (Hutchinson et al., 2001).

AMPA Receptor Antagonists

Research into 1,5-benzodiazepin-2-ones has revealed their potential as AMPA receptor antagonists, offering a new class of compounds for the development of anticonvulsant drugs. These compounds exhibit higher potency, less toxicity, and longer-lasting anticonvulsant action compared to their predecessors, indicating their potential for therapeutic application in epilepsy treatment (Chimirri et al., 1998).

Aldose Reductase Inhibition

A combinatorial approach to synthesizing 1,5-benzodiazepine derivatives has explored their utility as aldose reductase inhibitors, potentially offering a therapeutic avenue for managing complications of diabetes. The synthesis process also yields compounds evaluated for antioxidant properties, broadening the possible applications of these derivatives in medical research (Pozarentzi et al., 2009).

properties

IUPAC Name

5-(4-fluorophenyl)-7-methyl-4-(2-nitrobenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O4/c1-14-6-11-19-18(12-14)22(15-7-9-16(24)10-8-15)26(13-21(28)25-19)23(29)17-4-2-3-5-20(17)27(30)31/h2-12,22H,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKWAEZWMVBSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-fluorophenyl)-7-methyl-4-(2-nitrobenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one

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